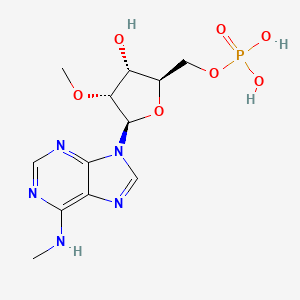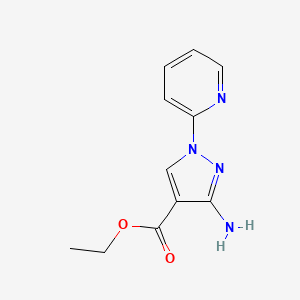
Fialuridine-15N2,13C
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fialuridine-15N2,13C is a nucleoside analog with antiviral properties, specifically targeting hepatitis B virus. It is a modified version of fialuridine, incorporating isotopes of nitrogen and carbon, which makes it useful in various research applications, particularly in the field of proteomics .
Métodos De Preparación
The synthesis of Fialuridine-15N2,13C involves the incorporation of isotopically labeled nitrogen and carbon into the fialuridine molecule. The synthetic route typically starts with the preparation of the labeled pyrimidine base, followed by the attachment of the sugar moiety. The reaction conditions often involve the use of specific catalysts and solvents to ensure the incorporation of the isotopes at the desired positions . Industrial production methods are similar but scaled up to meet the demand for research purposes.
Análisis De Reacciones Químicas
Fialuridine-15N2,13C undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce the compound.
Substitution: Halogenation and other substitution reactions can occur, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule.
Aplicaciones Científicas De Investigación
Fialuridine-15N2,13C is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a stable isotope-labeled compound for tracing and studying metabolic pathways.
Biology: Researchers use it to investigate the mechanisms of viral replication and the effects of antiviral agents.
Medicine: It is employed in the development and testing of new antiviral drugs, especially for hepatitis B.
Industry: The compound is used in the production of diagnostic tools and in the study of drug metabolism.
Mecanismo De Acción
Fialuridine-15N2,13C exerts its antiviral effects by inhibiting the replication of the hepatitis B virus. It is incorporated into the viral DNA by the viral polymerase, leading to chain termination and preventing the virus from replicating. The molecular targets include the viral DNA polymerase and the pathways involved in DNA synthesis .
Comparación Con Compuestos Similares
Fialuridine-15N2,13C is unique due to its isotopic labeling, which makes it particularly useful for research purposes. Similar compounds include:
Fialuridine: The non-labeled version of the compound.
Lamivudine: Another nucleoside analog used to treat hepatitis B.
Entecavir: A more potent antiviral agent for hepatitis B.
This compound stands out due to its specific application in research involving isotopic tracing and its effectiveness in studying viral replication mechanisms .
Propiedades
Fórmula molecular |
C9H10FIN2O5 |
|---|---|
Peso molecular |
375.07 g/mol |
Nombre IUPAC |
1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodo(213C,1,3-15N2)pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10FIN2O5/c10-5-6(15)4(2-14)18-8(5)13-1-3(11)7(16)12-9(13)17/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5+,6-,8-/m1/s1/i9+1,12+1,13+1 |
Clave InChI |
IPVFGAYTKQKGBM-FALYIKKFSA-N |
SMILES isomérico |
C1=C(C(=O)[15NH][13C](=O)[15N]1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F)I |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)F)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R,3R,5R,11R,12S,16S)-2,3,5,16-tetramethyl-9-methylidene-4-oxapentacyclo[9.7.0.02,8.03,5.012,16]octadec-7-ene-6,15-dione](/img/structure/B13865237.png)

![(4S)-3-[(2S,3S)-3-hydroxy-2,4-dimethyl-1-oxo-4-pentenyl]-4-(phenylmethyl)-2-oxazolidinone](/img/structure/B13865253.png)
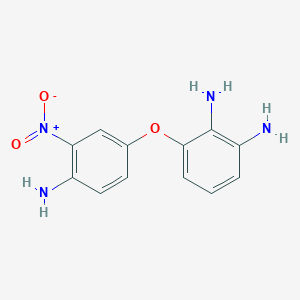
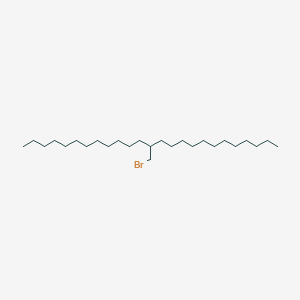
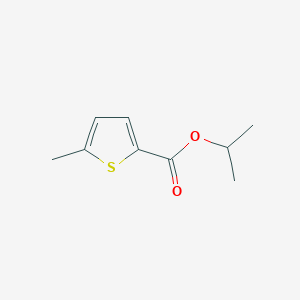


![[2-[(1-Methylpyrrolidin-2-yl)methoxy]pyridin-4-yl]methanamine](/img/structure/B13865287.png)

![1-O-benzyl 5-O-[cyclohexyl(cyclohexyliminomethyl)amino] pentanedioate](/img/structure/B13865300.png)
![(BetaR)-Beta-[[[(1S)-1-[[[(1S)-2-Methoxy-1-phenylethyl]amino]carbonyl]-2,2-dimethylpropyl]amino]carbonyl]-2-methyl-[1,1'-biphenyl]-4-hexanoic Acid; (R)-3-(((S)-1-(((S)-2-Methoxy-1-phenylethyl)amino)-4,4-dimethyl-1-oxopentan-2-yl)carbamoyl)-6-(2-methyl-[1,1'-biphenyl]-4-yl)hexanoic Acid](/img/structure/B13865304.png)
